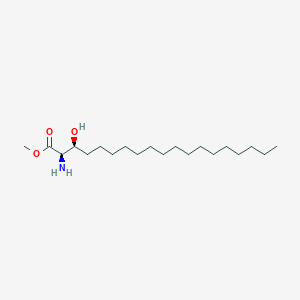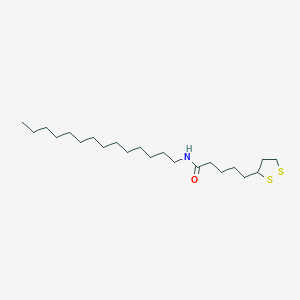
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to alpha-lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide typically involves the formation of the dithiolane ring followed by the attachment of the tetradecylpentanamide group One common method involves the reaction of a suitable precursor with sulfur sources under controlled conditions to form the dithiolane ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiols.
Substitution: The amide group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are the primary products.
Substitution: Depending on the substituent introduced, various substituted amides can be formed.
Aplicaciones Científicas De Investigación
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to oxidative stress.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide involves its interaction with molecular targets through its dithiolane ring. This ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge reactive oxygen species and donate electrons to stabilize free radicals. The compound may also interact with enzymes and proteins, modulating their activity through redox mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Lipoic Acid: Structurally similar due to the presence of the dithiolane ring. Known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of alpha-lipoic acid, also featuring a dithiolane ring.
Thioctic Acid: Another name for alpha-lipoic acid, highlighting its sulfur-containing structure.
Uniqueness
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is unique due to the presence of the tetradecylpentanamide group, which imparts distinct chemical and physical properties. This makes it potentially more lipophilic and may influence its interaction with biological membranes and molecules.
Propiedades
Número CAS |
920510-71-0 |
|---|---|
Fórmula molecular |
C22H43NOS2 |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
5-(dithiolan-3-yl)-N-tetradecylpentanamide |
InChI |
InChI=1S/C22H43NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-23-22(24)17-14-13-16-21-18-20-25-26-21/h21H,2-20H2,1H3,(H,23,24) |
Clave InChI |
IJTPCQZFBCHPBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNC(=O)CCCCC1CCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
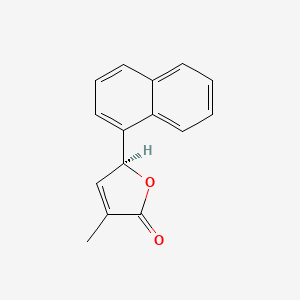
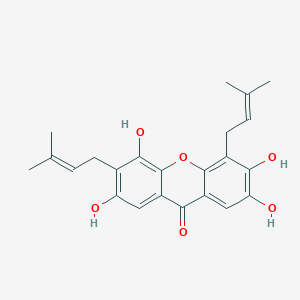
![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
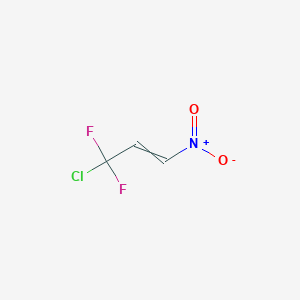
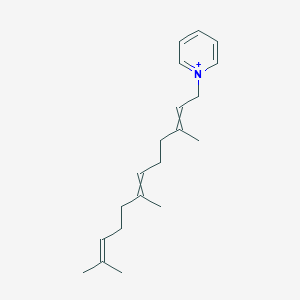
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
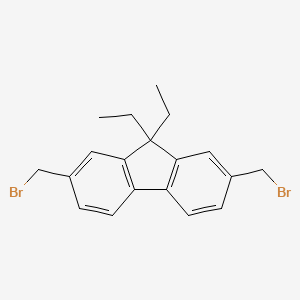
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
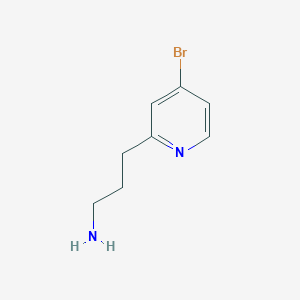
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)
